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Compound of Interest

2-Chloro-5-fluoro-4,6-
Compound Name:

dimethylpyrimidine
CAS No.: 1192479-36-9
Cat. No.: B3089380

Get Quote

\ J

CAS Registry Number: 1192479-36-9 Molecular Formula: CeHsCIFN2 Molecular Weight:
160.58 g/mol

Executive Summary & Chemical Identity

2-chloro-5-fluoro-4,6-dimethylpyrimidine is a highly functionalized pyrimidine scaffold used
primarily as an electrophilic intermediate in the synthesis of bioactive pharmaceutical
ingredients (APIs). Unlike its structural analog 4-chloro-6-ethyl-5-fluoropyrimidine (a key
intermediate for Voriconazole), this dimethyl variant is increasingly utilized in "next-generation”
drug discovery campaigns—specifically for Orexin receptor antagonists and BACEL1 inhibitors.

Its value lies in the 5-fluoro motif, which modulates basicity and blocks metabolic oxidation at
the C5 position, combined with the 4,6-dimethyl steric blockers that restrict rotational freedom
in drug-target binding pockets.[1]

Structural Distinction
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Feature Target Compound Voriconazole Intermediate
2-Chloro-5-fluoro-4,6- 4-Chloro-6-ethyl-5-

Structure ] o o
dimethylpyrimidine fluoropyrimidine

Key Substituents Dimethyl (C4, C6); Chloro (C2)  Ethyl (C6); Chloro (C4)

] Orexin Antagonists, Metabolic Antifungal Synthesis
Primary Use - L )
Stability Optimization (Voriconazole)

Synthesis & Manufacturing Protocols

The synthesis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine follows a convergent pathway,
typically initiating from fluorinated

-diketones. Below is the optimized industrial route designed for high purity and scalability.

Core Synthetic Pathway

The most robust route involves the cyclocondensation of 3-fluoro-2,4-pentanedione with a urea
equivalent, followed by deoxy-chlorination.

Step 1: Cyclocondensation (Pyrimidone Formation)

o Reagents: 3-Fluoro-2,4-pentanedione, Urea, Ethanol, HCI (catalytic).[1]

o Mechanism: Acid-catalyzed condensation. The urea nitrogens attack the carbonyl carbons of
the diketone. The presence of the central fluorine atom does not significantly hinder
cyclization but electronically deactivates the ring, requiring rigorous water removal (Dean-
Stark or molecular sieves).[1]

¢ Intermediate: 5-Fluoro-4,6-dimethylpyrimidin-2-ol (often exists as the pyrimidin-2(1H)-one
tautomer).

Step 2: Deoxy-Chlorination (Activation)
o Reagents: Phosphorus Oxychloride (POCIs), N,N-Dimethylaniline (base catalyst).[1]

e Protocol:
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o Suspend the pyrimidinol intermediate in neat POCIs (5-10 equivalents).
o Add N,N-Dimethylaniline dropwise at 0°C to prevent exotherms.
o Reflux at 100-110°C for 4—6 hours.

o Quenching (Critical): Pour reaction mixture slowly onto crushed ice/water with vigorous
stirring. Maintain T < 20°C to prevent hydrolysis of the product back to the starting
material.[1]

o Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

Visualization: Synthetic Workflow

Cyclocondensation

3-Fluoro-2,4-pentanedione (EtOH/H+)

5-Fluoro-4,6-dimethyl Deoxy-chlorination > 2-Chloro-5-fluoro-

/"_____,,..‘y pyrimidin-2-ol 4,6-dimethylpyrimidine
N 4

Urea

e ———
- ~

7~ POCI3/PhNMe2
AN (Reflux) A

~ -
S~a_ ——

Click to download full resolution via product page

Figure 1: Convergent synthesis route from fluorinated diketone precursors.

Reactivity Profile & Experimental Applications

The 2-chloro position is the "warhead" of this molecule. The 5-fluoro substituent exerts a strong
inductive effect (-1), pulling electron density away from the ring, thereby activating the C2
position for Nucleophilic Aromatic Substitution (SnAr).[1]

Nucleophilic Aromatic Substitution (SnAr)

This is the primary mode of reactivity used to couple the scaffold to amines (e.g., pyrrolidines,
piperidines).[1]
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o Reactivity Order: C2-Cl > C4/C6-Methyl (inert) > C5-F (stable).

» Standard Protocol (Amine Coupling):
o Solvent: Acetonitrile (MeCN) or DMF.
o Base: Potassium Carbonate (K2COs) or DIPEA (Hinig's base).
o Temperature: 60-80°C.

o Observation: The reaction is generally cleaner than non-fluorinated analogs because the
fluorine atom prevents side reactions at the C5 position and accelerates the rate of SnAr at
C2.[1]

Palladium-Catalyzed Coupling (Buchwald-Hartwig)

For sterically hindered amines or anilines where SnAr is sluggish, Pd-catalyzed amination is the

gold standard.

o Catalyst System: Pdz(dba)s (Tris(dibenzylideneacetone)dipalladium(0)) + JohnPhos or
XPhos.

o Rationale: The electron-rich phosphine ligands facilitate the oxidative addition of the
electron-deficient chloropyrimidine to the Palladium center.

Case Study: Mitigating CYP3A4 Time-Dependent
Inhibition (TDI)

A pivotal study published in the Journal of Medicinal Chemistry (Mandal et al., 2018)
highlighted this specific scaffold.

e Problem: A drug candidate containing a fluorophenyl moiety showed high Time-Dependent
Inhibition (TDI) of CYP3A4, leading to potential drug-drug interactions.

e Solution: Replacing the fluorophenyl group with 2-amino-5-fluoro-4,6-dimethylpyrimidine
(derived from our target 2-chloro compound) eliminated the TDI liability.
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e Mechanism: The pyrimidine nitrogen lone pairs and the specific electronic tuning of the 5-
F/4,6-Me pattern prevented the formation of reactive metabolites (quinones/epoxides) that
typically inactivate CYP enzymes.

Visualization: Reactivity & Application Map

Primary/Secondary Pd Catalyst
Amines (R-NH2) (Buchwald-Hartwig)

SnAr (Base, Heat)/Cross-Coupling

2-Chloro-5-fluoro-
4,6-dimethylpyrimidine

2-Amino-5-fluoro-
4,6-dimethylpyrimidine

/ \
/ \
// \\
// \Jt/[etabohc Stability
Orexin Receptor CYP3A4 TDI
Antagonists Reduction

Click to download full resolution via product page

Figure 2: Functionalization pathways and downstream pharmaceutical applications.

Handling & Safety Data

As a halogenated heterocycle, this compound requires strict safety protocols.[1]
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Parameter Specification

Physical State Solid (Low melting point) or Semi-solid

Corrosive (H314), Acute Toxicity (Oral). Causes

Hazards )

severe skin burns and eye damage.[1]

2-8°C, Inert atmosphere (Argon/Nitrogen).[1]
Storage ) . )

Moisture sensitive (hydrolysis of C-Cl bond).
Incompatibility Strong oxidizing agents, Strong bases.[1]

Self-Validating Safety Step: Before scaling up any reaction, perform a small-scale quench test.

Add a drop of the reaction mixture to water and check pH; if highly acidic immediately, residual

POCIs is present, requiring cautious neutralization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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